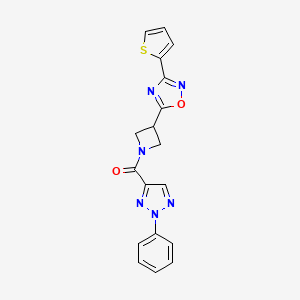

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic hybrid molecule combining three distinct pharmacophores:

- 2-Phenyl-2H-1,2,3-triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

- 3-(Thiophen-2-yl)-1,2,4-oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, acting as a bioisostere for ester or amide groups, enhancing π-π stacking interactions due to the electron-rich thiophene moiety .

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S/c25-18(14-9-19-24(21-14)13-5-2-1-3-6-13)23-10-12(11-23)17-20-16(22-26-17)15-7-4-8-27-15/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPKKVLCUKZNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic molecule that combines triazole and oxadiazole moieties. These structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of triazole and oxadiazole derivatives against various cancer cell lines. For instance, one study evaluated the compound's effectiveness against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that the compound exhibited significant antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was also investigated. A related study reported that similar triazole-containing compounds demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of thiophene and oxadiazole rings is believed to enhance the antimicrobial efficacy due to their electron-withdrawing characteristics, which may affect membrane permeability .

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of DNA Synthesis : Triazoles are known to interfere with nucleic acid synthesis, thereby inhibiting cell division in cancer cells.

- Membrane Disruption : The amphiphilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

- Study on Anticancer Properties : A comprehensive study assessed various derivatives against multiple cancer cell lines, concluding that modifications in substituents could significantly enhance anticancer activity .

- Evaluation of Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiophene and oxadiazole derivatives, revealing their effectiveness against resistant strains of bacteria such as MRSA .

Scientific Research Applications

Key Components

The compound consists of several significant structural motifs:

- Triazole Ring: Known for diverse biological activities including antifungal and anticancer effects.

- Oxadiazole Ring: Often associated with antimicrobial and anticancer properties.

- Azetidine Ring: Contributes to the compound's pharmacological profile through its ability to modify biological interactions.

Anticancer Activity

Research indicates that derivatives of triazole and oxadiazole exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

- Cytotoxicity Against Cancer Cell Lines:

- Studies have shown that compounds similar to this structure can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

- For instance, specific analogs demonstrated IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity.

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Analog A | HepG2 | 2.32 |

| Analog B | MCF-7 | 5.45 |

Antimicrobial Properties

Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial activities. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Research Findings

A study reported that derivatives of oxadiazole exhibited activity against both gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Oxadiazole A | E. coli | Moderate |

| Oxadiazole B | S. aureus | Strong |

Versatile Synthetic Platform

The synthesis of this compound can be achieved through various methods, including click chemistry and multi-component reactions. This versatility allows for the exploration of numerous derivatives with tailored biological activities.

Synthetic Pathways

- Click Chemistry:

- Utilizes azide and alkyne components to form triazoles efficiently.

- Multi-component Reactions:

- Facilitate the simultaneous formation of multiple bonds, leading to complex structures from simple precursors.

Biological Evaluation

The compound's potential as a therapeutic agent is further supported by its ability to modulate biochemical pathways involved in disease processes.

Pharmacokinetics

Research indicates that compounds with similar structures exhibit favorable pharmacokinetic properties such as enhanced bioavailability and metabolic stability, which are critical for effective drug development.

Comparison with Similar Compounds

Triazole Variants

- The target compound’s 1,2,3-triazole (vs. 1,2,4-triazole in ) offers distinct hydrogen-bonding patterns and regioselectivity in target binding.

- Thiophene-oxadiazole vs. phenylsulfonyl (): The thiophene’s electron-rich nature may enhance π-stacking compared to the sulfonyl group, which improves solubility but adds steric bulk.

Ring Systems

- Azetidine (4-membered) vs. pyrazolone (5-membered, ) or quinoxaline (bicyclic, ): Smaller rings like azetidine increase rigidity but may reduce conformational adaptability for target binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the triazole-oxadiazole-azetidine scaffold in this compound?

- Methodological Answer : The synthesis of hybrid heterocycles often involves sequential cyclization and coupling reactions. For example, triazole rings can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while oxadiazoles may be synthesized through cyclodehydration of acylhydrazides using POCl₃ or T3P® . Azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions. highlights the use of PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic coupling under mild conditions (70–80°C), achieving yields >75% .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the triazole (δ 7.5–8.2 ppm) and thiophene (δ 7.1–7.3 ppm) rings exhibit distinct splitting patterns, while azetidine protons appear as multiplets (δ 3.8–4.5 ppm) due to restricted rotation .

- IR : Stretching vibrations for C=N (triazole: ~1600 cm⁻¹), C-O (oxadiazole: ~1250 cm⁻¹), and C-S (thiophene: ~690 cm⁻¹) confirm functional groups .

- X-ray crystallography (if crystals are obtainable) provides definitive bond-length and dihedral-angle data, as demonstrated in for a related triazole-pyrazole methanone .

Q. What strategies mitigate tautomerism-related discrepancies in spectral data for the 1,2,3-triazole moiety?

- Methodological Answer : Thione-thiol tautomerism in triazoles can lead to variable NMR/IR results. To stabilize a specific tautomer:

- Use deuterated DMSO or CDCl₃ to slow proton exchange .

- Introduce electron-withdrawing groups (e.g., nitro) on the triazole to favor the thione form, as shown in for oxadiazole-triazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations in analogs of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications (e.g., replacing thiophene with furan or varying azetidine substituents).

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity). ’s thiadiazole-triazole hybrids showed enhanced activity with electron-deficient aryl groups .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. used this approach to identify key interactions with catalytic residues .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodological Answer :

- logP : Use fragment-based methods (e.g., Crippen’s method) or machine learning tools like SwissADME.

- Metabolic Sites : Identify labile positions (e.g., azetidine N-atom) using MetaSite software. ’s study on thione-thiol tautomerism employed DFT calculations (B3LYP/6-31G**) to predict reactive sites .

Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Triplicate assays : Minimize variability by repeating experiments with fresh stock solutions.

- Control normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate results.

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance, as recommended in ’s error analysis framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.